3-Bromo-5-hydroxy-N,N-dimethylbenzamide
Description
3-Bromo-5-hydroxy-N,N-dimethylbenzamide (C₉H₁₀BrNO₂, molecular weight 244.09 g/mol) is a benzamide derivative featuring a bromine atom at position 3, a hydroxyl group at position 5, and an N,N-dimethylamide substituent.
For example, 2-amino-5-bromo-N,3-dimethylbenzamide is synthesized via constant-current electrolysis using platinum electrodes and dilute sulfuric acid, achieving high yields (97.3%) under optimized conditions . Similar strategies, such as bromination of hydroxy-substituted precursors or regioselective functionalization, may apply to the target compound.
Characterization: Standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and elemental analysis are typically employed for characterization, as demonstrated for structurally related compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide and 6-chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine .
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
3-bromo-5-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H10BrNO2/c1-11(2)9(13)6-3-7(10)5-8(12)4-6/h3-5,12H,1-2H3 |
InChI Key |
MRXBQWZOCIRPHV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3-bromo-5-hydroxy-N,N-dimethylbenzamide significantly influence its physical, chemical, and biological properties compared to analogous benzamides. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Hydroxyl vs.
Reactivity in Functionalization Reactions
- Esterification : N,N-Dimethylbenzamide derivatives with electron-donating groups (e.g., 5-OH in the target compound) show higher yields in esterification reactions compared to electron-withdrawing substituents like trifluoromethoxy. For example, para-substituted derivatives achieve 82–100% yields under mild conditions .
- Bromination: Electrochemical bromination methods, as used for 2-amino-5-bromo-N,3-dimethylbenzamide, are efficient (97.3% yield) and may be adaptable to the target compound .
Pharmacological Relevance
- The hydroxyl group in the target compound may confer antioxidant or metal-chelating properties, contrasting with the fluorinated and cyclopropylamide derivatives (e.g., 5-bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide), which are optimized for kinase inhibition and metabolic stability .
- N,N-Dimethylamide groups generally enhance blood-brain barrier penetration, as seen in azaxanthene-based glucocorticoid receptor modulators .
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